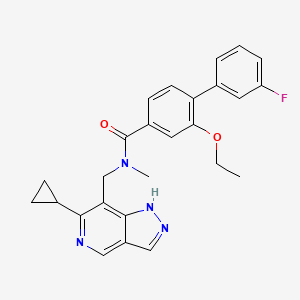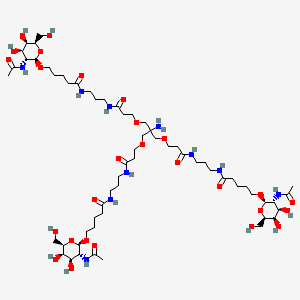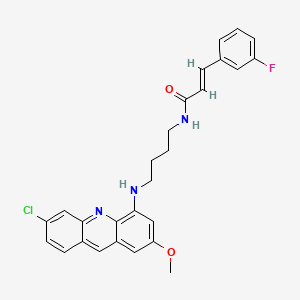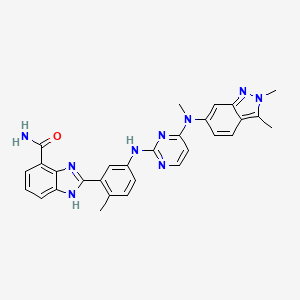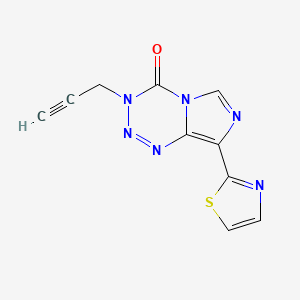
Antibacterial agent 204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 204 is a potent compound known for its enhanced activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . This compound disrupts the outer membrane of these bacteria, making it a valuable tool in the fight against antibiotic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of antibacterial agent 204 involves a multi-step synthetic process. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, followed by the addition of PEG300 (polyethylene glycol 300) and Tween 80 to achieve the desired formulation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves stringent quality control measures to maintain the efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 204 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Antibacterial agent 204 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of antibacterial agent 204 involves disrupting the outer membrane of bacteria, which compromises their integrity and leads to cell death . This compound also enhances the activity of rifampin, a well-known antibiotic, by potentiating its effects against resistant strains . The molecular targets include the bacterial cell membrane and associated proteins, which are critical for maintaining bacterial viability .
Comparaison Avec Des Composés Similaires
Antibacterial agent 204 is unique in its ability to disrupt the outer membrane of drug-resistant bacteria, a feature not commonly found in other antibacterial agents. Similar compounds include:
Rifampin: An antibiotic that targets bacterial RNA synthesis but does not disrupt the outer membrane.
Polymyxins: Natural polypeptide antibiotics that also target bacterial membranes but have different mechanisms of action.
Beta-lactam antibiotics: These inhibit cell wall synthesis but do not directly disrupt the outer membrane.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C14H18N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9,11H2 |
Clé InChI |
UDEHHLORFYZUJA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


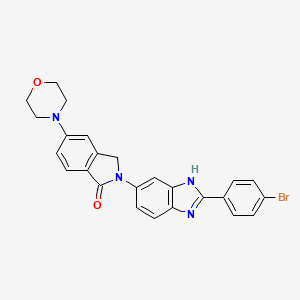
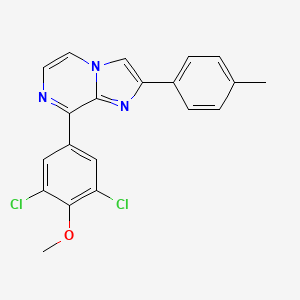
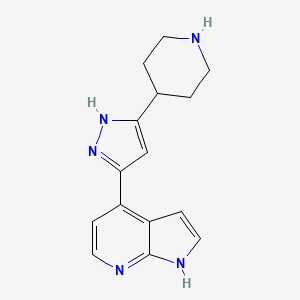
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
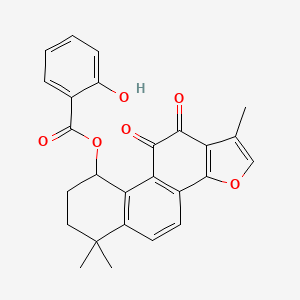
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
